molecular formula C12H18O2 B099945 4-Hexyloxyphenol CAS No. 18979-55-0

4-Hexyloxyphenol

Cat. No. B099945
CAS RN: 18979-55-0
M. Wt: 194.27 g/mol
InChI Key: XIIIHRLCKLSYNH-UHFFFAOYSA-N
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Description

4-Hexyloxyphenol (4-HR) is a derivative of phenolic lipids with a hexyl group attached to the phenol molecule. It is known for its biological and pharmacological properties, which make it beneficial in various applications, including tissue engineering and as an inhibitor of polyphenol oxidase (PPO) activity. 4-HR has been shown to have antimicrobial and antiseptic activity, which can prevent contamination and infection of biomaterials. It also plays a role in suppressing pathways related to osteoclast differentiation and promoting new bone formation .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 4-HR, they do discuss the enzymatic activity of related compounds and their interactions with enzymes. For instance, the enzyme 4-ethylphenol methylenehydroxylase from Pseudomonas putida JD1 can hydroxylate alkylphenols with longer-chain alkyl groups, which could potentially be applied to the synthesis of compounds similar to 4-HR . Additionally, the oxidation of 4-nitrophenol by Rhodococcus sp. strain PN1 involves a two-component hydroxylase that could offer insights into the synthesis of phenolic compounds .

Molecular Structure Analysis

The molecular structure of 4-HR is not directly analyzed in the provided papers. However, the structure of similar phenolic compounds, such as 4-phenoxyphenol, which crystallizes as a porous material with channels constructed by a 6-fold hydrogen-bonded ring, can give us an idea of the potential structural characteristics of 4-HR. The ability of these structures to host solvent molecules and maintain crystalline integrity even with empty pores is noteworthy .

Chemical Reactions Analysis

4-HR acts as a canonical enzyme inhibitor that binds preferentially to the oxy form of PPO, influencing both the apparent V(max) and K(m) values of the enzyme. It is a mixed-type inhibitor, which means it affects both the rate of the enzymatic reaction and the enzyme's affinity for its substrate . This property is significant in understanding the chemical reactivity and potential applications of 4-HR in inhibiting enzymatic browning in foods.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-HR are inferred from its interactions with enzymes and its role in biological systems. Its high affinity for PPO and its ability to recover PPO activity after dialysis suggest that 4-HR has specific binding characteristics and a reversible mode of action . Moreover, its biological activities, such as promoting new bone formation and suppressing pro-inflammatory cytokines, indicate that 4-HR has significant pharmacological properties that could be leveraged in tissue engineering and other medical applications .

Scientific Research Applications

Environmental and Microbial Applications

  • Degradation of Environmental Contaminants

    Studies have shown that compounds like 4-Nonylphenol, which is structurally similar to 4-Hexyloxyphenol, are degraded in microbial systems. This degradation is crucial in treating environmental contaminants, as these compounds are known endocrine disruptors. The microbial degradation process can help in bioremediation efforts for contaminated sites (Dornelles et al., 2020).

  • Gene Cluster Studies for Degradation

    Understanding the genetic mechanisms behind the degradation of similar phenolic compounds like p-Nitrophenol by certain bacteria offers insights into how similar compounds might be processed in the environment. This knowledge can be applied to bioremediation and waste management strategies (Kitagawa et al., 2004).

Medical and Pharmacological Applications

  • Cancer Research

    Alkoxyphenols, including compounds similar to this compound, have been studied for their potential in treating melanoma. These compounds can form reactive intermediates in melanocytes, which may be effective against melanoma cells while minimizing liver toxicity (Moridani et al., 2005).

  • Tissue Engineering

    4-Hexylresorcinol, a derivative of this compound, has been found to have properties beneficial in tissue engineering. It has antimicrobial and antiseptic activities, suppresses certain signaling pathways related to bone degradation, and promotes wound healing. These characteristics make it useful in the development of biomaterials for medical applications (Kim & Seok, 2020).

Environmental Chemistry and Toxicology

  • Endocrine Disruption Studies

    Compounds like 4-Nonylphenol, similar to this compound, are known for their endocrine-disrupting properties. Studying the ubiquity of these compounds in the environment, including their presence in food, can provide insights into potential health risks and the need for regulatory measures (Guenther et al., 2002).

  • Photodegradation in Water Treatment

    The study of how similar compounds like 4-Nitrophenol degrade under certain conditions, such as in the presence of UV light and H2O2, is essential in water treatment and environmental protection. This research can guide the development of efficient methods for removing such pollutants from water sources (Daneshvar et al., 2007).

Safety and Hazards

4-Hexyloxyphenol is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, avoid release to the environment, and wear protective gloves/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

4-(Hexyloxy)phenol interacts with various enzymes, proteins, and other biomolecules. It has minimal metabolism by rat liver P450 microsomal preparation

Cellular Effects

4-(Hexyloxy)phenol has been shown to have significant effects on various types of cells. It is a lead anti-melanoma agent against B16-F0 melanoma cells

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name

4-hexoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9,13H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIIHRLCKLSYNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048195
Record name 4-(Hexyloxy)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18979-55-0
Record name 4-(Hexyloxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18979-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hexyloxyphenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(hexyloxy)-
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Record name 4-(Hexyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048195
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Record name 4-hexyloxyphenol
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Record name 4-HEXYLOXYPHENOL
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Synthesis routes and methods

Procedure details

Sodium hydride (2.4 g, 0.1 mol) was suspended in 150 mL dry glyme. Monobenzylhydroquinone (20.0 g, 0.1 mol) was dissolved in 250 mL dry glyme and added dropwise to the sodium hydride suspension with stirring under nitrogen at room temperature. 1-Bromohexane (16.5 g, 0.1 mol) was added dropwise and the reaction mixture was refluxed for 1 day. The reaction product was cooled and the glyme removed under reduced pressure. The residue was dissolved in 300 mL 1:1 ethanol-ethyl acetate and catalytically hydrogenated using 2 g 10% Pd on C and a hydrogen pressure of 500 kPa at room temperature for 4 hours. The catalyst was removed by filtration and the solvent was removed from the filtrate under reduced pressure. The crude product residue was recrystallized from aqueous ethanol to yield 15 g 4-hexyloxyphenol.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.5 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: One study investigated 4-Hexyloxyphenol derivatives as potential inhibitors of human 15-lipoxygenase-1 (15-hLOX-1) []. While the exact mechanism wasn't fully elucidated, the research suggests that the compound's radical scavenging ability plays a crucial role. 15-hLOX-1 is an enzyme involved in the production of leukotrienes and lipoxins, lipid mediators involved in inflammation. Inhibiting 15-hLOX-1 could potentially modulate inflammatory responses [].

A:

    A: Research suggests that both the electronic nature of the allyl moiety and the para substituents on the phenol ring significantly influence the radical scavenging activity and, consequently, the 15-hLOX-1 inhibition potency of this compound derivatives []. For example, compounds with electron-donating groups exhibited improved inhibition compared to those with electron-withdrawing groups. Further research is needed to establish a comprehensive SAR profile for this compound class.

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